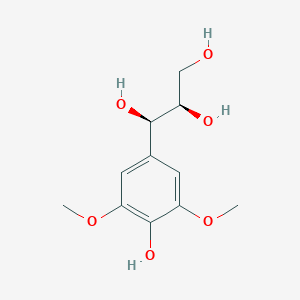
1,2-Oxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Oxaphosphole is a heterocyclic compound that contains both oxygen and phosphorus atoms within its ring structure. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse biological activities and significant roles in organic synthesis . The unique combination of oxygen and phosphorus in the this compound ring imparts distinctive chemical properties, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
1,2-Oxaphosphole can be synthesized through several methods, with one of the most efficient being a one-pot three-component reaction. This method involves the reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and methyl (arylmethylidene) pyruvates under mild conditions . The reaction proceeds at room temperature and results in the formation of polyfunctionalized 2,5-dihydro-1,2-oxaphospholes . Another method involves the electrophilic cyclization of phosphorylated α-hydroxyallenes, which can be carried out using various electrophilic reagents such as sulfuryl chloride, bromine, and benzenesulfenyl chlorides .
Análisis De Reacciones Químicas
1,2-Oxaphosphole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dihydro-1,2-oxaphosphole-2-oxide derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxaphosphole ring.
Substitution: The compound can participate in substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include triphenylphosphine, dialkyl acetylenedicarboxylates, and various electrophilic reagents . The major products formed from these reactions are typically polyfunctionalized oxaphospholes and their derivatives .
Aplicaciones Científicas De Investigación
1,2-Oxaphosphole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,2-oxaphosphole involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity . The specific pathways and targets depend on the particular derivative of this compound being studied .
Comparación Con Compuestos Similares
1,2-Oxaphosphole can be compared with other similar organophosphorus compounds, such as:
1,2-Oxaphosphetane: Contains a four-membered ring with one phosphorus and one oxygen atom.
2,3-Dihydrobenzo[d][1,2]oxaphosphole: A benzo-fused derivative with similar reactivity.
Phosphorylated Allenes: Serve as precursors for various oxaphosphole derivatives.
The uniqueness of this compound lies in its five-membered ring structure, which provides distinct reactivity and stability compared to other organophosphorus compounds .
Propiedades
Número CAS |
288-20-0 |
|---|---|
Fórmula molecular |
C3H3OP |
Peso molecular |
86.03 g/mol |
Nombre IUPAC |
oxaphosphole |
InChI |
InChI=1S/C3H3OP/c1-2-4-5-3-1/h1-3H |
Clave InChI |
IYGMJRCUQOOENU-UHFFFAOYSA-N |
SMILES canónico |
C1=COP=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)

![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)


![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)




